molecular formula C18H16N2O3S B2407426 3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide CAS No. 886931-36-8

3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide

Cat. No.: B2407426
CAS No.: 886931-36-8
M. Wt: 340.4
InChI Key: JWQVMYBKDBYQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide” is a compound that falls under the category of benzofuran derivatives . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular formula of “this compound” is C18H16N2O3S and its molecular weight is 340.4. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds are versatile and have been used in various chemical reactions. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Efficient Synthesis Strategies

Research has demonstrated efficient synthesis methods for benzofuran derivatives, including a domino strategy for synthesizing polyfunctionalized benzofuran-4(5H)-ones, highlighting a microwave-assisted method in ethyl alcohol, which simplifies the synthesis process and makes it more eco-friendly (Guan‐Hua Ma et al., 2014). Another study developed a two-step, diversity-oriented synthesis approach for highly functionalized benzofuran-2-carboxamides, employing the Ugi four-component reaction followed by microwave-assisted Rap–Stoermer reaction (W. Han et al., 2014).

Biological Evaluation and Applications

Several studies have synthesized new benzofuran carboxamide derivatives and evaluated them for various biological activities. For example, a study on the synthesis and evaluation of benzofuran carboxamide derivatives explored their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities (A. Lavanya et al., 2017). Another research focused on developing benzofuran-2-carboxamide derivatives as anti-inflammatory, analgesic, and antipyretic agents, demonstrating some compounds' significant activities in these areas (Yong-Sheng Xie et al., 2014).

Novel Derivatives and Their Potentials

Research on novel benzofuran derivatives, including benzofuran-2-carboxamides, has shown potential in various therapeutic areas. A study synthesized new benzofuran derivatives and tested them for anti-HIV activities, showcasing the ability of some compounds to inhibit HIV replication (M. Mubarak et al., 2007). Additionally, the synthesis of novel benzodifuranyl derivatives, including benzofuran-2-carboxamides, highlighted their anti-inflammatory and analgesic properties, with some showing high COX-2 inhibitory activity (A. Abu‐Hashem et al., 2020).

Mechanism of Action

While the specific mechanism of action for “3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide” is not mentioned in the search results, benzofuran compounds in general have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran compounds, including “3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide”, have potential applications in many aspects, making these substances potential natural drug lead compounds . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

Properties

IUPAC Name

3-[(4-ethylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-24-12-9-7-11(8-10-12)18(22)20-15-13-5-3-4-6-14(13)23-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQVMYBKDBYQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.